Cas no 150304-10-2 ([1,1'-Biphenyl]-4-ol,2,2',3',4',6'-pentachloro-)
150304-10-2 structure
Product Name:[1,1'-Biphenyl]-4-ol,2,2',3',4',6'-pentachloro-
Numero CAS:150304-10-2
MF:C12H5Cl5O
MW:342.432498693466
CID:232540
PubChem ID:177901
Update Time:2025-04-19
[1,1'-Biphenyl]-4-ol,2,2',3',4',6'-pentachloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-4-ol,2,2',3',4',6'-pentachloro-
- 3-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol
- 2,2',3',4',6'-Pentachloro[1,1'-biphenyl]-4-ol
- 2,2',3',4',6'-Pentachloro-4-biphenylol
- 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl
- BFEKLMSBXGRXSD-UHFFFAOYSA-N
- CHEBI:34413
- DTXSID80164518
- 2,2',3',4',6'-Pentachloro[1,1'-biphenyl]-4-ol #
- (1,1'-Biphenyl)-4-ol, 2,2',3',4',6'-pentachloro-
- Q27116048
- 2,2',3',4',6'-pentachlorobiphenyl-4-ol
- 150304-10-2
- Phenol, 4-phenyl-2',3,3',4',5'-pentachloro-
- NS00120365
-
- Inchi: 1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-8(14)4-9(15)11(16)12(10)17/h1-4,18H
- Chiave InChI: BFEKLMSBXGRXSD-UHFFFAOYSA-N
- Sorrisi: ClC1C(=C(C=C(C=1C1C=CC(=CC=1Cl)O)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 339.87855
- Massa monoisotopica: 339.878
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.608
- Punto di ebollizione: 392.8°C at 760 mmHg
- Punto di infiammabilità: 191.3°C
- Indice di rifrazione: 1.645
- PSA: 20.23
[1,1'-Biphenyl]-4-ol,2,2',3',4',6'-pentachloro- Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
150304-10-2 ([1,1'-Biphenyl]-4-ol,2,2',3',4',6'-pentachloro-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso